An In-depth Technical Guide to Alkannan and Shikonin Biosynthesis Pathways in Boraginaceae
An In-depth Technical Guide to Alkannan and Shikonin Biosynthesis Pathways in Boraginaceae
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alkannins and their enantiomers, shikonins, are potent naphthoquinone pigments found in the roots of various species belonging to the Boraginaceae family. These specialized metabolites exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them of significant interest for drug development. The biosynthesis of these compounds is a complex process, involving the interplay of the mevalonate (B85504) and phenylpropanoid pathways to generate the core molecular scaffold, which is then subject to a series of enzymatic modifications. This technical guide provides a comprehensive overview of the alkannan and shikonin (B1681659) biosynthesis pathways, detailing the key enzymes, regulatory mechanisms, and quantitative data. Furthermore, it offers detailed experimental protocols for the study of this fascinating metabolic route and visual representations of the pathways and experimental workflows.
The Biosynthetic Pathway: From Precursors to Pigments
The biosynthesis of alkannin (B1664780) and shikonin originates from two primary precursor molecules: p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). PHB is derived from the phenylpropanoid pathway, while GPP is synthesized through the mevalonate (MVA) pathway.
Precursor Biosynthesis
Phenylpropanoid Pathway (PHB Formation): The formation of p-hydroxybenzoate from L-phenylalanine is a critical initial step. This conversion can proceed through a β-oxidative or a non-β-oxidative pathway. In Lithospermum erythrorhizon, it has been shown that p-coumaroyl-CoA is an intermediate, which is then converted to p-hydroxybenzoyl-CoA and subsequently to PHB[1]. Key enzymes in this part of the pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)[2].
Mevalonate Pathway (GPP Formation): The isoprenoid precursor, geranyl pyrophosphate (GPP), is synthesized in the cytoplasm via the mevalonate pathway. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)[3][4][5][6]. The GPP is then made available for the subsequent condensation reaction.
The Core Biosynthetic Pathway
The core of the alkannan and shikonin biosynthetic pathway involves a series of enzymatic reactions that build upon the PHB and GPP precursors.
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p-Hydroxybenzoate Geranyltransferase (PGT): This is the first committed step in the pathway, where PHB is prenylated with GPP to form 3-geranyl-4-hydroxybenzoic acid (GBA). This reaction is catalyzed by the enzyme p-hydroxybenzoate geranyltransferase (PGT)[3][7].
-
Conversion to Geranylhydroquinone (GHQ): GBA is then converted to geranylhydroquinone (GHQ). The precise enzymatic steps for this conversion are still under investigation but likely involve hydroxylation and decarboxylation reactions[3].
-
Hydroxylation of GHQ: GHQ is hydroxylated at the 3''-position of the geranyl side chain to form 3''-hydroxygeranylhydroquinone. This reaction is catalyzed by a cytochrome P450 monooxygenase, geranylhydroquinone 3''-hydroxylase (CYP76B74)[8][9][10][11].
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Formation of Deoxyshikonin (B1670263): Following the hydroxylation of GHQ, a series of cyclization and oxidation reactions lead to the formation of the naphthoquinone skeleton of deoxyshikonin. The exact enzymes involved in these steps are not yet fully characterized[12].
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Hydroxylation to Alkannin and Shikonin: The final step is the stereospecific hydroxylation of deoxyshikonin to form either alkannin or shikonin. This reaction is catalyzed by deoxyshikonin hydroxylases (DSHs), which are cytochrome P450 enzymes belonging to the CYP82AR subfamily[13][14]. Different DSH enzymes exhibit stereoselectivity, leading to the production of either the (S)-enantiomer alkannin or the (R)-enantiomer shikonin[13][14].
-
Acylation of Alkannin and Shikonin: The hydroxyl group of the side chain of alkannin and shikonin can be further acylated to produce a variety of derivatives. This acylation is catalyzed by enantiomer-specific acyltransferases, such as shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) in Lithospermum erythrorhizon[3][15].
Regulation of Biosynthesis
The production of alkannins and shikonins is tightly regulated by various factors, including light, phytohormones, and transcription factors.
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Light: Light is a significant negative regulator of shikonin biosynthesis. Cultures of Lithospermum erythrorhizon produce high levels of shikonin in the dark, while light exposure inhibits pigment production[16][17]. This regulation occurs at the transcriptional level, with several dark-inducible (LeDI) genes being involved[17].
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Phytohormones: Jasmonates, particularly methyl jasmonate, have been shown to be potent elicitors of alkannin and shikonin biosynthesis[2][12]. Ethylene also plays a positive regulatory role in this pathway[18]. In contrast, salicylic (B10762653) acid does not appear to induce the biosynthesis of these compounds[2][12].
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Transcription Factors: Several transcription factors have been identified as regulators of the shikonin biosynthetic pathway. For instance, LeMYB1 in L. erythrorhizon has been shown to control the expression of several pathway genes, including those encoding PAL, HMGR, and PGT[13].
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in Alkannan and Shikonin Biosynthesis
| Enzyme | Species | Substrate | Km (µM) | Vmax | Reference |
| LePGT1 | Lithospermum erythrorhizon | p-Hydroxybenzoic acid | 10.3 | - | [13] |
| Geranyl pyrophosphate | 5.1 | - | [13] | ||
| LePGT2 | Lithospermum erythrorhizon | p-Hydroxybenzoic acid | 53.8 | - | [13] |
| Geranyl pyrophosphate | 45.9 | - | [13] | ||
| CYP76B74 | Arnebia euchroma | Geranylhydroquinone | 23 ± 6 | 8.3 ± 0.8 µmol product mmol-1 protein min-1 | [8] |
Table 2: Gene Expression Changes in Shikonin Biosynthesis Pathway in Lithospermum officinale in Response to Methyl Jasmonate (MeJA)
| Gene | Enzyme/Function | Log2 Fold Change (MeJA vs. Control) | Reference |
| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Up-regulated | [2] |
| GPPS | Geranyl diphosphate (B83284) synthase | Up-regulated | [2] |
| PAL | Phenylalanine ammonia-lyase | Up-regulated | [2] |
| C4H | Cinnamate-4-hydroxylase | Up-regulated | [2] |
| 4CL | 4-coumarate:CoA ligase | Up-regulated | [2] |
| PGT | p-hydroxybenzoate geranyltransferase | Up-regulated | [2] |
| CYP82AR-like | Deoxyshikonin hydroxylase | Up-regulated | [2] |
Note: Specific fold-change values were presented graphically in the source and are summarized here as "Up-regulated".
Experimental Protocols
Establishment of Hairy Root Cultures for Shikonin Production
Objective: To establish hairy root cultures of Boraginaceae species for the production and study of alkannins and shikonins.
Materials:
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Seeds of the target Boraginaceae species (e.g., Lithospermum erythrorhizon)
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Agrobacterium rhizogenes strain (e.g., ATCC 15834)
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Murashige and Skoog (MS) medium
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B5 medium
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M9 production medium
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Antibiotics (e.g., cefotaxime)
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Petri dishes, flasks, and other sterile culture vessels
Protocol:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by a 10-15 minute treatment with a 10% bleach solution containing a drop of Tween 20.
-
Rinse seeds 3-5 times with sterile distilled water.
-
Germinate seeds on sterile, hormone-free MS medium solidified with agar.
-
-
Infection with Agrobacterium rhizogenes:
-
Prepare a fresh culture of A. rhizogenes on a suitable medium (e.g., YEP).
-
Excise explants (e.g., leaf discs, stem segments) from sterile seedlings.
-
Inoculate the explants by dipping them in the bacterial suspension for 10-15 minutes.
-
-
Co-cultivation and Hairy Root Induction:
-
Blot the infected explants on sterile filter paper to remove excess bacteria.
-
Place the explants on a co-cultivation medium (e.g., MS medium) and incubate in the dark for 2-3 days.
-
Transfer the explants to a selection medium (e.g., MS medium with cefotaxime) to eliminate the bacteria and induce hairy root formation.
-
-
Establishment and Maintenance of Hairy Root Lines:
-
Once hairy roots emerge, excise them and transfer them to fresh selection medium.
-
Establish independent hairy root lines by subculturing individual root tips.
-
Maintain the hairy root cultures in a suitable growth medium (e.g., 1/2 B5 liquid medium) in the dark on a rotary shaker.
-
-
Shikonin Production:
-
To induce shikonin production, transfer established hairy root cultures to a production medium (e.g., M9 medium) and continue incubation in the dark.
-
Extraction and Quantification of Shikonin and its Derivatives by HPLC
Objective: To extract and quantify shikonin and its derivatives from plant material or culture medium.
Materials:
-
Plant material (e.g., dried roots, hairy roots) or liquid culture medium
-
Solvents: Hexane (B92381), ethanol, acetonitrile (B52724) (HPLC grade), acetic acid
-
HPLC system with a C18 reverse-phase column and a UV/Vis detector
-
Shikonin standard
-
Filtration apparatus (e.g., syringe filters)
Protocol:
-
Extraction:
-
From Plant Material:
-
Grind the dried plant material into a fine powder.
-
Extract the powder with a suitable solvent (e.g., hexane or ethanol) using methods like maceration, sonication, or Soxhlet extraction[1].
-
Filter the extract and evaporate the solvent under reduced pressure.
-
-
From Liquid Medium:
-
Extract the liquid culture medium with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate the solvent.
-
-
-
Sample Preparation for HPLC:
-
Dissolve the dried extract in a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution (e.g., water with 0.1% acetic acid). A typical gradient could be from 50% to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at a wavelength of 520 nm.
-
Quantification: Prepare a standard curve using a shikonin standard of known concentrations. Calculate the concentration of shikonin and its derivatives in the samples by comparing their peak areas to the standard curve.
-
Enzyme Assay for p-Hydroxybenzoate Geranyltransferase (PGT)
Objective: To measure the activity of PGT, the first committed enzyme in the shikonin biosynthetic pathway.
Materials:
-
Microsomal fraction isolated from shikonin-producing cells or hairy roots
-
Substrates: p-hydroxybenzoic acid and [1-14C]geranyl pyrophosphate
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5) containing MgCl2
-
Scintillation cocktail and scintillation counter
-
TLC plates and developing solvent (e.g., benzene:ethyl acetate)
Protocol:
-
Enzyme Preparation:
-
Isolate the microsomal fraction from the plant material by differential centrifugation.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the microsomal protein, p-hydroxybenzoic acid, and [1-14C]geranyl pyrophosphate in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time period.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the radioactive product, 3-[1-14C]geranyl-4-hydroxybenzoic acid, into the organic phase.
-
-
Product Analysis:
-
Separate the product from the unreacted substrate by thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.
-
Visualizations
Biosynthesis Pathway of Alkannan and Shikonin
Experimental Workflow for Hairy Root Culture and Analysis
Regulatory Network of Shikonin Biosynthesis
References
- 1. scispace.com [scispace.com]
- 2. Dynamics of alkannin/shikonin biosynthesis in response to jasmonate and salicylic acid in Lithospermum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP76B74 Catalyzes the 3′′-Hydroxylation of Geranylhydroquinone in Shikonin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of shikonin productivity in Lithospermum erythrorhizon cell culture by alternating carbon and nitrogen feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. uodiyala.edu.iq [uodiyala.edu.iq]
- 15. Frontiers | Multifaceted insights into the environmental adaptability of Arnebia guttata under drought stress [frontiersin.org]
- 16. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
